(2Z)-2-(3-bromobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound “(2Z)-2-(3-bromobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a synthetic organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-2-(3-bromobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolo[3,2-b][1,2,4]triazine core: This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives.
Introduction of the bromobenzylidene group: This step may involve a condensation reaction with 3-bromobenzaldehyde under basic conditions.
Attachment of the propoxybenzyl group: This can be done through nucleophilic substitution reactions using 4-propoxybenzyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylidene and propoxybenzyl groups.
Reduction: Reduction reactions can target the bromobenzylidene group, potentially converting it to a bromobenzyl group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, alkanes.
Substitution products: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. For example, it may inhibit specific enzymes or receptors, leading to a therapeutic effect. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(3-chlorobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2Z)-2-(3-fluorobenzylidene)-6-(4-ethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Uniqueness
The presence of the bromobenzylidene and propoxybenzyl groups in the compound may confer unique biological activities and chemical reactivity compared to similar compounds. These structural features can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C22H18BrN3O3S |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H18BrN3O3S/c1-2-10-29-17-8-6-14(7-9-17)12-18-20(27)24-22-26(25-18)21(28)19(30-22)13-15-4-3-5-16(23)11-15/h3-9,11,13H,2,10,12H2,1H3/b19-13- |
InChI Key |
QGKAFTMMLNOFDY-UYRXBGFRSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Br)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=NC2=O |
Origin of Product |
United States |
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